Octahydropyrrolo[3,2-b]pyridine Scaffold Confers FGFR3 Binding Superiority Over Erdafitinib with Complete VEGFR2 Sparing
In a head-to-head in silico comparison, the octahydropyrrolo[3,2-b]pyridin derivative Asinex-5082 exhibited a binding free energy (ΔG_bind) of −39.3 kcal/mol toward FGFR3, substantially exceeding the reference drug Erdafitinib (−29.9 kcal/mol), a ΔΔG advantage of −9.4 kcal/mol [1]. Moreover, Asinex-5082 demonstrated no detectable binding to VEGFR2, whereas Erdafitinib is a known dual FGFR/VEGFR inhibitor whose VEGFR2 activity contributes to hypertension-related clinical adverse events [1]. The mechanistic basis for this selectivity resides in the octahydropyrrolo[3,2-b]pyridine core's ability to occupy the DFG-in conformation of the FGFR3 ATP-binding pocket, forming hydrophobic contacts with residues Met529, Ile539, and Tyr557, while the carbonyl-linked benzodioxane-N-heterocycle restricts conformational freedom, preventing entry into the smaller DFG-out pocket of VEGFR2 [1]. This evidence is class-level inference for the scaffold; CAS 1211586-14-9 represents the Boc-protected precursor enabling synthetic access to such derivatives through subsequent N-deprotection and functionalization.
| Evidence Dimension | Binding free energy (ΔG_bind) to FGFR3 kinase domain |
|---|---|
| Target Compound Data | Octahydropyrrolo[3,2-b]pyridin derivative (Asinex-5082): −39.3 kcal/mol |
| Comparator Or Baseline | Erdafitinib: −29.9 kcal/mol |
| Quantified Difference | ΔΔG = −9.4 kcal/mol (greater binding affinity); VEGFR2 binding: absent for Asinex-5082 vs. present for Erdafitinib |
| Conditions | Integrated virtual screening: 3D pharmacophore model, molecular docking, MD simulation (100 ns), and MMPBSA calculations |
Why This Matters
The 9.4 kcal/mol binding free energy advantage and complete VEGFR2 sparing indicate that derivatives built from this scaffold may overcome the on-target hypertension toxicity that limits Erdafitinib clinical dosing, making the Boc-protected building block a strategically justified starting material for FGFR3-selective programs.
- [1] Wang, X.; Ye, C.-H.; Li, E.-M.; Xu, L.-Y.; Lin, W.-Q.; Chen, G.-H. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. J. Cell. Biochem. 2023, 124 (2), 221–238. DOI: 10.1002/jcb.30357. View Source
